2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is an organic compound that features a thiazole ring substituted with a naphthalene moiety and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology: As a probe to study biological pathways and mechanisms.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and naphthalene moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[4-(phenyl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYQLPRUGCOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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